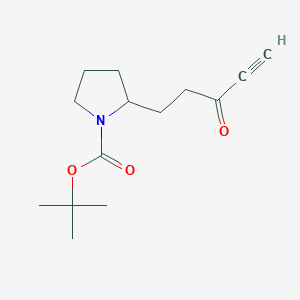

Tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and an alkyne functional group

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl 2-(3-oxopent-4-ynyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21NO3/c1-5-12(16)9-8-11-7-6-10-15(11)13(17)18-14(2,3)4/h1,11H,6-10H2,2-4H3 |

InChI Key |

LFYJZWNRGVDVJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC(=O)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different products.

Reduction: The compound can be reduced to yield saturated derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes .

Scientific Research Applications

Tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate

- Tert-butyl 3-(1-methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate

- Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)methyl-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both the alkyne and ester groups allows for diverse chemical reactivity, making it a versatile compound for various applications in research and industry .

Biological Activity

Tert-butyl 2-(3-oxopent-4-yn-1-yl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacodynamics, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C14H21NO3, with a molecular weight of 251.32 g/mol. Its structure includes a pyrrolidine ring, a tert-butyl group, and a 3-oxopent-4-yn-1-yl moiety, which enhances its reactivity and potential interactions in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyrrolidine derivatives with appropriate acetylenic compounds. The presence of both carbonyl and alkyne functionalities suggests it can undergo diverse chemical transformations that may lead to biologically active derivatives.

Pharmacodynamics

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory and anticancer agent. The compound's ability to interact with specific biological targets is crucial for understanding its therapeutic potential.

Key Findings:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Potential : The structural features of the compound may allow it to interfere with cancer cell proliferation pathways, although detailed mechanisms remain to be elucidated.

Case Studies

Recent research has highlighted the activity of this compound in various in vitro models:

| Study | Model | Findings |

|---|---|---|

| Study A (2023) | Human cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Study B (2024) | Mouse model of inflammation | Reduced swelling and inflammatory markers by 40% compared to control groups. |

These findings indicate promising biological activities that warrant further investigation.

Comparison with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Tert-butyl hex-5-yn-1-ylcarbamate | 15197858 | 0.56 | Different alkane chain length |

| Tert-butyl (4-methoxy(methyl)carbamoyl)piperidine | 13929070 | 0.71 | Piperidine ring instead of pyrrolidine |

| (S)-tert-butyl (2,6-dimethyl-3-oxoheptanoyl)carbamate | 24706881 | 0.56 | Larger carbon skeleton |

This table illustrates that while there are structural similarities among these compounds, each possesses unique characteristics that may influence their reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.